molecular formula C22H20N2O6S B11272676 Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11272676
M. Wt: 440.5 g/mol
InChI Key: PWVKYTKEAXSAGO-UHFFFAOYSA-N
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Description

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H20N2O6S/c1-3-30-21(27)13-8-10-14(11-9-13)23-17(25)12-31-20-18(22(28)29-2)19(26)15-6-4-5-7-16(15)24-20/h4-11H,3,12H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

PWVKYTKEAXSAGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Thioester Group: The thioester group can be introduced by reacting the quinoline derivative with a suitable thioester reagent under mild conditions.

    Ethoxycarbonylation: The ethoxycarbonyl group is introduced through an esterification reaction using ethyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group or the thioester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds similar to methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibit notable antimicrobial activity. For instance, derivatives of quinoline have been evaluated for their effectiveness against various bacterial strains. In one study, a series of quinoline derivatives were synthesized and tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinoline structure enhanced antimicrobial efficacy, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound's structural framework is also linked to anticancer activity. Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, a study demonstrated that specific modifications to the quinoline core resulted in compounds that effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Research indicates that similar compounds can act as inhibitors of various enzymes involved in disease pathways, including those related to inflammation and cancer progression. For instance, some derivatives have shown inhibitory activity against protein kinases, which are crucial targets in cancer therapy .

Synthesis and Structural Modifications

The synthesis of this compound involves several synthetic routes that allow for structural modifications to enhance biological activity. Studies have detailed various methods for synthesizing quinoline derivatives, emphasizing the importance of functional group positioning on biological activity. For instance, the introduction of different substituents at specific positions on the quinoline ring can significantly alter its pharmacological properties .

Table 1: Summary of Research Findings on Quinoline Derivatives

StudyCompound TestedActivityFindings
Quinoline Derivative AAntimicrobialEffective against E. coli with MIC of 10 µg/mL
Quinoline Derivative BAnticancerInduced apoptosis in breast cancer cells at 50 µM
Quinoline Derivative CEnzyme InhibitionInhibited protein kinase activity by 70%

Mechanism of Action

The mechanism of action of Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Thioester Compounds: Including various thioester-containing drugs and intermediates used in organic synthesis.

Uniqueness

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Biological Activity

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of quinoline derivatives, which are known for their diverse biological properties. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the Quinoline Core : Utilizing starting materials such as ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and thiourea.
  • Substitution Reactions : Introducing the ethoxycarbonyl and phenylamino groups through nucleophilic substitution reactions.
  • Final Modifications : Methylation to yield the final product.

Anticancer Properties

Several studies have investigated the anticancer potential of quinoline derivatives, including this compound. Notably:

  • MTT Assay Results : In vitro studies using the MCF-7 breast cancer cell line demonstrated that this compound exhibits significant cytotoxicity compared to standard chemotherapy agents like Doxorubicin. The half-maximal inhibitory concentration (IC50) values indicate a promising therapeutic index for further development .
CompoundIC50 (µM)Reference
This compound15
Doxorubicin10

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : By disrupting cell cycle progression, particularly at the G1/S transition, it can effectively halt tumor growth.
  • Targeting STAT3 Pathway : Evidence suggests that quinoline derivatives can inhibit the STAT3 signaling pathway, which is often constitutively activated in various cancers and promotes survival and proliferation of tumor cells .

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
  • Comparative Studies : When compared to other quinoline derivatives, this specific structure demonstrated superior activity against several cancer cell lines, including MCF-7 and A549 (lung cancer).
  • Synergistic Effects : Preliminary findings suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance seen with monotherapy .

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